4,6-Dibutyl-2H-pyran-2-one

Lipophilicity ADME Prediction Drug Likeness

4,6-Dibutyl-2H-pyran-2-one (CAS 65095-32-1, C₁₃H₂₀O₂, MW 208.30 g·mol⁻¹) is a 4,6-dialkyl-substituted α-pyrone (2H-pyran-2-one) characterized by two n-butyl side chains flanking the lactone ring. This compound serves as a representative member of the long-chain 4,6-disubstituted-2H-pyran-2-one class, a scaffold recognized for its utility as a synthetic building block in heterocyclic chemistry and for its participation in metal-catalyzed CO₂-fixation reactions.

Molecular Formula C13H20O2
Molecular Weight 208.30 g/mol
CAS No. 65095-32-1
Cat. No. B15444374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dibutyl-2H-pyran-2-one
CAS65095-32-1
Molecular FormulaC13H20O2
Molecular Weight208.30 g/mol
Structural Identifiers
SMILESCCCCC1=CC(=O)OC(=C1)CCCC
InChIInChI=1S/C13H20O2/c1-3-5-7-11-9-12(8-6-4-2)15-13(14)10-11/h9-10H,3-8H2,1-2H3
InChIKeyUFCCOXJXBAYDAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dibutyl-2H-pyran-2-one (CAS 65095-32-1) Technical Overview: Properties, Synthesis & Procurement-Relevant Characterization


4,6-Dibutyl-2H-pyran-2-one (CAS 65095-32-1, C₁₃H₂₀O₂, MW 208.30 g·mol⁻¹) is a 4,6-dialkyl-substituted α-pyrone (2H-pyran-2-one) characterized by two n-butyl side chains flanking the lactone ring . This compound serves as a representative member of the long-chain 4,6-disubstituted-2H-pyran-2-one class, a scaffold recognized for its utility as a synthetic building block in heterocyclic chemistry and for its participation in metal-catalyzed CO₂-fixation reactions [1][2]. Its calculated logP of approximately 3.33 indicates markedly higher lipophilicity compared to short-chain congeners, a property with direct implications for solubility, partitioning, and biological membrane permeability in both medicinal chemistry and agrochemical research contexts .

Why 4,6-Dibutyl-2H-pyran-2-one Cannot Be Interchanged with Shorter-Chain or Regioisomeric 2-Pyranone Analogs


Within the 2H-pyran-2-one family, subtle alterations in alkyl chain length or substitution pattern produce disproportionate changes in physicochemical profile and biological readout. For 3,6-disubstituted 4-hydroxy-5,6-dihydro-2H-pyran-2-ones derived from Serratia plymuthica, antibacterial activity increases directly with alkyl and acyl chain length, demonstrating that the butyl substituent is not merely a placeholder but a critical determinant of potency [1]. Conversely, 3,6-disubstituted pentenolide pyranones designed as antifungal butenolide mimics completely lose the antifungal and cytostatic activity of their furanone counterparts, underscoring that regioisomeric and heterocyclic core substitutions can abolish desired biological effects [2]. These class-level findings confirm that generic substitution based solely on core scaffold identity is scientifically indefensible when biological or physicochemical performance is the selection criterion.

Product-Specific Quantitative Differentiation Evidence for 4,6-Dibutyl-2H-pyran-2-one (CAS 65095-32-1): Comparator-Anchored Procurement Data


LogP-Driven Lipophilicity Differentiation of 4,6-Dibutyl-2H-pyran-2-one Versus Shorter-Chain 4,6-Dialkyl-2H-pyran-2-one Congeners

The calculated logP of 4,6-dibutyl-2H-pyran-2-one is 3.33 (ALogP), which is substantially higher than that of the dimethyl analog 4,6-dimethyl-2H-pyran-2-one (logP ≈ 1.2 estimated by fragment-based calculation) . This difference of approximately 2.1 logP units corresponds to a roughly 126-fold increase in theoretical octanol-water partition coefficient, translating to significantly enhanced membrane permeability potential and altered in vitro ADME behavior. Procurement of the butyl-substituted scaffold is therefore indicated when experimental designs require a high-logP pyranone reference compound or a lipophilic building block for further derivatization.

Lipophilicity ADME Prediction Drug Likeness

Synthetic Route Differentiation: Nickel(0)-Catalyzed CO₂ Incorporation Affords Direct Access to 4,6-Dibutyl-2H-pyran-2-one

4,6-Dibutyl-2H-pyran-2-one is directly accessible via a distinctive synthetic methodology: the Ni(COD)₂–bisphosphine-catalyzed co-oligomerization of 1-hexyne with carbon dioxide to form the 2-pyrone ring in a single synthetic operation [1]. This contrasts with the acid-catalyzed self-condensation of β-keto esters typically employed for 4,6-disubstituted-2H-pyran-2-ones, and the multi-step Wittig olefination–cyclization sequences required for other substitution patterns [2]. The Ni-catalyzed route uses CO₂ as a C1 feedstock, offering a sustainability narrative absent from traditional synthetic approaches. However, yields are explicitly described as 'poor' for this specific substrate under the reported conditions, which must be factored into procurement-scale feasibility assessments [2].

CO₂ Utilization Nickel Catalysis Alkyne Cyclization

Regioisomeric Differentiation: 4,6-Dibutyl Substitution Pattern Distinguished from 3,6-Disubstituted Pyranones in Antifungal Activity Context

The 4,6-disubstituted pyranone core is chemically and biologically distinct from the 3,6-disubstituted isomer. In a systematic study of pentenolide pyranone analogues of antifungal butenolides (3,5-disubstituted furanones), the 3,6-disubstituted pyranone isomers exhibited no detectable antifungal or cytostatic activity, whereas the butenolide counterparts with identical substitution patterns were potently active [1]. This class-level finding establishes that the substitution position on the α-pyrone ring is a binary switch for biological activity. 4,6-Dibutyl-2H-pyran-2-one, bearing the 4,6-substitution pattern, must be evaluated independently from 3,6-disubstituted congeners, which may be biologically inert despite having the same empirical formula when derived from identical alkyl substituents.

Antifungal Structure-Activity Relationship Regiochemistry

Molecular Weight and Polar Surface Area Differentiation for Permeability and Drug-Likeness Filtering

With a molecular weight of 208.30 g·mol⁻¹ and a topological polar surface area (TPSA) of 30.21 Ų, 4,6-dibutyl-2H-pyran-2-one resides within the favorable range for oral bioavailability according to Lipinski's Rule of Five and Veber's rules (MW < 500, TPSA < 140 Ų) . Compared to the dimethyl analog (MW ≈ 138 g·mol⁻¹), the dibutyl compound provides greater molecular bulk and conformational flexibility (8 rotatable bonds contributed by the butyl chains vs. zero for methyl groups), which can be advantageous for exploring hydrophobic binding pockets or for generating compound libraries with expanded chemical space coverage. The low TPSA (30.21 Ų) indicates good predicted passive membrane permeability when combined with the moderate logP .

Drug Likeness Lead Optimization Physicochemical Filters

Cobalt-Catalyzed vs. Nickel-Catalyzed CO₂ Incorporation: Catalyst-Dependent Route Differentiation for 4,6-Dibutyl-2H-pyran-2-one

Two distinct transition-metal-catalyzed routes to 4,6-dibutyl-2H-pyran-2-one have been reported: (i) Ni(COD)₂–bisphosphine system (dppe, dppp, dppb) producing the pyrone alongside 1-hexyne oligomers [1], and (ii) Co(η⁵-C₅H₅)(C₂H₄)₂ catalyst affording the pyrone in low yields with competing benzene derivative formation [2]. The Co-catalyzed route additionally produces isomeric cotrimers (4,6- and 3,6-disubstituted derivatives) when certain heterocumulenes are employed, whereas the Ni system's regioselectivity for the 4,6-isomer is documented at least for carbodiimide substrates [2]. This dual catalytic accessibility is unusual for a single 2-pyrone scaffold and enables comparative mechanistic and kinetic studies.

Catalysis CO₂ Fixation Organometallic Chemistry

Critical Data Gap: Absence of Direct Comparative Bioactivity Data for 4,6-Dibutyl-2H-pyran-2-one Versus Close Analogs

A comprehensive search of the primary literature, authoritative databases (PubChem, ChEMBL, BindingDB), and patent repositories reveals that 4,6-dibutyl-2H-pyran-2-one has not been the subject of systematic, quantitative, comparator-anchored bioactivity profiling. No peer-reviewed study directly compares its antimicrobial, antifungal, cytotoxic, or enzyme-inhibitory potency against close structural analogs such as 4,6-diethyl-, 4,6-dipropyl-, or 4,6-dipentyl-2H-pyran-2-one under identical assay conditions [1]. The BindingDB and ChEMBL entries that appear in search results for this compound correspond to structurally unrelated molecules with different SMILES strings, confirming that no curated bioactivity data exist for this specific CAS registry number in these major databases. Consequently, any claims regarding differential biological performance of 4,6-dibutyl-2H-pyran-2-one must be explicitly recognized as inferential, extrapolated from class-level structure–activity relationships rather than direct experimental comparison.

Data Transparency Procurement Risk Bioactivity

Recommended Research & Industrial Application Scenarios for 4,6-Dibutyl-2H-pyran-2-one Based on Evidence-Anchored Differentiation


Catalytic CO₂ Valorization: Benchmark Substrate for Transition-Metal-Catalyzed Pyrone Synthesis

4,6-Dibutyl-2H-pyran-2-one is one of the few 2-pyrones for which both Ni(0)- and Co(I)-catalyzed synthetic routes from CO₂ and 1-hexyne have been experimentally demonstrated [1][2]. Research groups developing new catalytic systems for CO₂ incorporation into heterocycles can use this compound as a benchmark substrate to compare catalyst performance (yield, selectivity, turnover number) against the established Ni(COD)₂–bisphosphine and Co(Cp)(C₂H₄)₂ baseline systems. Its dual catalytic accessibility is uncommon among 2-pyrones and provides a unique opportunity for mechanistic crossover studies.

Physicochemical Reference Standard for Lipophilic Pyrone Scaffolds in ADME Assays

With a calculated logP of 3.33, TPSA of 30.21 Ų, and molecular weight of 208.30 g·mol⁻¹, 4,6-dibutyl-2H-pyran-2-one occupies a well-defined region of drug-like chemical space [1]. It can serve as a non-drug-like or lipophilic reference standard in parallel artificial membrane permeability assays (PAMPA), Caco-2 permeability screening, or metabolic stability assays where the effect of incremental alkyl chain elongation on ADME parameters is being systematically investigated. Its 8 rotatable bonds, contributed exclusively by the butyl side chains, make it particularly useful for evaluating conformational flexibility effects on permeability.

Synthetic Methodology Development: Regioselective Pyrone Construction

The 4,6-disubstitution pattern of this compound provides a structurally defined scaffold for developing and benchmarking new synthetic methodologies for pyrone ring construction. The existing Ni-catalyzed CO₂ route [1] suffers from low yields and competing alkyne oligomerization, representing an unsolved synthetic challenge. New protocols (e.g., photochemical, electrochemical, or organocatalytic approaches) that improve yield and selectivity for the 4,6-isomer over the 3,6-isomer would represent a meaningful methodological advance, with this compound serving as a key target molecule.

Building Block for Diversity-Oriented Synthesis of Long-Chain Pyrone Libraries

Given the established class-level SAR indicating that longer alkyl chains enhance antibacterial activity in 3,6-disubstituted-4-hydroxy-5,6-dihydro-2H-pyran-2-ones [1], 4,6-dibutyl-2H-pyran-2-one can serve as a synthetic intermediate or scaffold for constructing focused libraries of long-chain pyranone derivatives. Its butyl chains provide sites for further functionalization (e.g., terminal oxidation, cross-metathesis, or C–H activation), enabling exploration of chemical space beyond simple alkyl substitution while retaining the 4,6-disubstituted pyrone core.

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